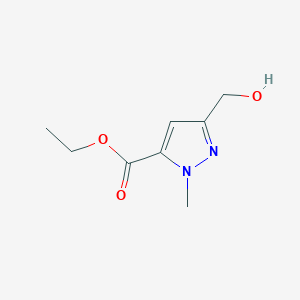![molecular formula C14H19Cl2N3O B2673661 1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379972-97-9](/img/structure/B2673661.png)
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound featuring a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a piperidine ring, and a pyrrolidin-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-dichloropyridine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Specific pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloropyridine: Shares the dichloropyridine moiety but lacks the piperidine and pyrrolidin-3-ol groups.
3,5-Dichloropyridine: Similar pyridine ring substitution but different overall structure.
1-(3,5-Dichloropyridin-2-yl)piperidin-4-one: Contains the piperidine and dichloropyridine moieties but lacks the pyrrolidin-3-ol group.
Uniqueness
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
1-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c15-10-7-13(16)14(17-8-10)18-4-1-11(2-5-18)19-6-3-12(20)9-19/h7-8,11-12,20H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEJBTSVSDXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)
![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)

![4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2673591.png)
![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)


![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)
![13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)
